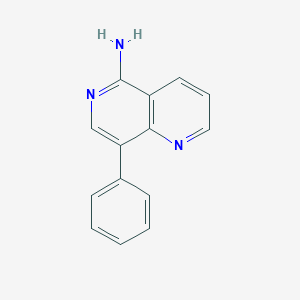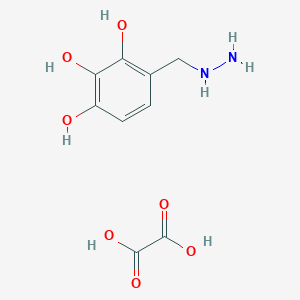![molecular formula C11H14N2O B13865547 Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- CAS No. 158663-50-4](/img/structure/B13865547.png)
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is an organic compound that features a methoxyphenyl group attached to a methylaminoacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The nitrile group can participate in hydrogen bonding and other interactions that influence its biological activity.
類似化合物との比較
Similar Compounds
2-[(2-methoxyphenyl)methylamino]acetonitrile: Lacks the methyl group on the amino moiety.
2-[(2-methoxyphenyl)methyl-methylamino]propionitrile: Contains an additional carbon in the nitrile chain.
2-[(2-methoxyphenyl)methyl-methylamino]butyronitrile: Features a longer carbon chain in the nitrile group.
Uniqueness
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and nitrile moiety make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
158663-50-4 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,8-9H2,1-2H3 |
InChIキー |
YNSVUGQWLXEMPI-UHFFFAOYSA-N |
正規SMILES |
CN(CC#N)CC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)



![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)

![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)



![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)


